Cas no 479-98-1 (Aucubin)

Aucubin structure
Aucubin structure
Product Name:Aucubin
Numéro CAS:479-98-1
Le MF:C15H22O9
Mégawatts:346.3298
MDL:MFCD00136026
CID:37658
PubChem ID:24879481
Update Time:2024-11-01

Aucubin Propriétés chimiques et physiques

Nom et identifiant

    • Aucubin
    • B-D-GLUCOPYRANOSIDE, (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA[C]PYRAN-1-YL
    • RHINANTHIN
    • 1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
    • [1S-(1alpha,4aalpha,5alpha,7aalpha)]-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
    • AUCUBINB-D-GLUCOPYRANOSIDE, (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA[C]PYRAN-1-YL,
    • Aucubin std.
    • AUCUBIN(P)
    • AUCUBIN hplc
    • (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-Hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • AUCUBIN WITH HPLC
    • [c]pyran-1-yl
    • tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta
    • β-D-Glucopyranoside, (1S,4aR,5S,7aS)-1,4a,5,7a-
    • b-D-Glucopyranoside, 1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl, [1S-(1a,4a,5a,7a)]
    • Rhimantin
    • 1S-(1alpha,4aalpha,5alpha,7aalpha)-1,4a,5,7a-Tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
    • [(1S)-1,4aα,5,7aα-Tetrahydro-5α-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1α-yl]β-D-glucopyranoside
    • Aucubigenin 1-O-β-D-glucopyranoside
    • AUCUBI
    • AUCUBIN(AS) PrintBack
    • AUCUBIN(P) PrintBack
    • Aucubine
    • Rhimanthin
    • Aucuboside
    • 2G52GS8UML
    • 1,4a,5,7a-Tetrahydro-5-hydroxy-7-hydroxymethylcyclopenta(c)pyran-1-yl-beta-D-glucopyranoside
    • (1S-(1alpha,4aalpha,5alpha,7aalpha))-1,4a,5,7a-Tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta(c)pyran-1-yl-beta-D-glucopyranoside
    • (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)tetrahydropyran
    • 5-Hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl hexopyranoside
    • 2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • LS-14438
    • 2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • NS00043461
    • AKOS037626766
    • .Beta.-D-Glucopyranoside, 1,4a,5, 7a-tetrahydro-5-hydroxy-7- {(hydroxymethyl)cyclopenta[c]pyran-1-yl,} {[1S-(1.alpha.,4a.alpha.,5.alpha.,7a.alpha)]-}
    • HMS3345J02
    • NSC407293
    • ACon1_002452
    • SCHEMBL381032
    • SMR001397339
    • NSC 407293
    • CCG-267985
    • LMPR0102070006
    • MEGxp0_001729
    • NCGC00169833-01
    • (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA(C)PYRAN-1-YL-.BETA.-D-GLUCOPYRANOSIDE
    • RJWJHRPNHPHBRN-FKVJWERZSA-N
    • AS-74899
    • NCGC00169833-02
    • C09771
    • A827419
    • MFCD00136026
    • (1S,4aR,5S,7aS)-1,4a,5,7a-Tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl beta-D-glucopyranoside
    • CS-5367
    • EINECS 207-540-8
    • Aucubin, analytical standard
    • .beta.-D-Glucopyranoside, (1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl
    • MLS002473252
    • (2S,3R,4S,5S,6R)-2-((1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • CHEMBL514882
    • DTXSID60963965
    • AC-33938
    • NSC-407293
    • (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • UNII-2G52GS8UML
    • HMS3098B08
    • (1S,4AR,5S,7AS)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-7-(HYDROXYMETHYL)CYCLOPENTA(C)PYRAN-1-YL-beta-D-GLUCOPYRANOSIDE
    • Q418014
    • s5459
    • AKOS015896774
    • aucubuside
    • AUCUBIN (CONSTITUENT OF CHASTE TREE)
    • HY-N0664
    • (2S,3R,4S,5S,6R)-2-(((1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • CHEBI:69796
    • Aucubin, primary pharmaceutical reference standard
    • AUCUBIN [MI]
    • (2S,3R,4S,5S,6R)-2-((1S,4aR,5R,7aS)-5-Hydroxy-7-hydroxymethyl-1,4a,5,7a-tetrahydro-cyclopenta[c]pyran-1-yloxy)-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
    • Q-100516
    • 479-98-1
    • (2S,3R,4S,5S,6R)-2-{[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1H,4aH,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
    • Aids031379
    • Aids-031379
    • MDL: MFCD00136026
    • Piscine à noyau: 1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2/t7-,8+,9+,10+,11+,12-,13+,14-,15-/m0/s1
    • La clé Inchi: RJWJHRPNHPHBRN-FKVJWERZSA-N
    • Sourire: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]2([H])C(C([H])([H])O[H])=C([H])[C@]([H])([C@]2([H])C([H])=C([H])O1)O[H]
    • BRN: 50340

Propriétés calculées

  • Qualité précise: 346.12600
  • Masse isotopique unique: 346.12638228 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 6
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 4
  • Complexité: 507
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 9
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Poids moléculaire: 346.33
  • Charge de surface: 0
  • Le xlogp3: -3
  • Surface topologique des pôles: 149

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.6100
  • Point de fusion: 181°
  • Point d'ébullition: 669 °C at 760 mmHg
  • Point d'éclair: 358.4 °C
  • Indice de réfraction: 1.659
  • Solubilité: DMF:30mg/mL; DMSO:30mg/mL; PBS(pH 7.2):10 mg/mL
  • Le PSA: 149.07000
  • Le LogP: -2.80150
  • Solubilité: Soluble dans l'eau, l'éthanol et le méthanol, presque insoluble dans le chloroforme, l'éther et l'éther de pétrole.
  • Rotation spécifique: D21 -163.1° (c = 1.6)
  • Le PKA: 12.80±0.70(Predicted)

Aucubin Informations de sécurité

  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 22
  • Instructions de sécurité: S22-S45
  • Carte FOCA taille f:10-23
  • Terminologie du risque:R22
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Aucubin PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-FP456-5mg
Aucubin
479-98-1 ,≥98%
5mg
¥745.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-FP456-1mg
Aucubin
479-98-1 ,≥98%
1mg
¥210.0 2022-02-28
MedChemExpress
HY-N0664-10mM*1mLinDMSO
Aucubin
479-98-1 98.36%
10mM*1mLinDMSO
¥770 2022-05-18
MedChemExpress
HY-N0664-10mg
Aucubin
479-98-1 99.49%
10mg
¥700 2025-04-16
MedChemExpress
HY-N0664-50mg
Aucubin
479-98-1 99.49%
50mg
¥2300 2025-04-16
ChemFaces
CFN98530-20mg
Aucubin
479-98-1 >=98%
20mg
$60 2021-07-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0958-20mg
Aucubin
479-98-1 HPLC≥98%
20mg
¥580元 2023-09-15
DC Chemicals
DCT-016-250 mg
Aucubin
479-98-1 >98%, Standard References Grade
250mg
$500.0 2022-03-01
DC Chemicals
DCT-016-500 mg
Aucubin
479-98-1 >98%, Standard References Grade
500mg
$700.0 2022-03-01
DC Chemicals
DCT-016-1 g
Aucubin
479-98-1 >98%, Standard References Grade
1g
$1150.0 2022-03-01

Aucubin Fournisseurs

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:479-98-1)Aucubin
Numéro de commande:sfd8448
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:35
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:479-98-1)Aucubin
Numéro de commande:A827419
État des stocks:in Stock
Quantité:100mg/250mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 05:26
Prix ($):194.0/328.0
Courriel:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:479-98-1)Aucubin
Numéro de commande:LE1114
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 11:40
Prix ($):discuss personally
Courriel:18501500038@163.com
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:479-98-1)Aucubin
sfd8448
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Courriel
Amadis Chemical Company Limited
(CAS:479-98-1)Aucubin
A827419
Pureté:99%/99%
Quantité:100mg/250mg
Prix ($):194.0/328.0
Courriel